Methyl 3-bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate
Description
Methyl 3-bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate is a brominated tetrahydronaphthalene derivative featuring a ketone group at position 5 and a methyl ester at position 1. Its molecular formula is C₁₂H₁₁BrO₃, with a molecular weight of 283.12 g/mol (inferred from analogs in and ). The bromine substituent at position 3 enhances electrophilicity, making the compound a versatile intermediate for cross-coupling reactions in organic synthesis. While direct crystallographic data for this compound is unavailable, related tetrahydronaphthalene derivatives exhibit puckered ring conformations and hydrogen-bonding patterns critical for their reactivity .
Properties
Molecular Formula |
C12H11BrO3 |
|---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
methyl 3-bromo-5-oxo-7,8-dihydro-6H-naphthalene-1-carboxylate |
InChI |
InChI=1S/C12H11BrO3/c1-16-12(15)10-6-7(13)5-9-8(10)3-2-4-11(9)14/h5-6H,2-4H2,1H3 |
InChI Key |
PLDBQOYZBLYBOK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1CCCC2=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate typically involves the bromination of a suitable precursor followed by esterification. One common method involves the bromination of 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, followed by methylation to form the ester. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst, followed by esterification using methanol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, typically in an inert solvent like tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Methyl 3-bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and ketone group can participate in various biochemical reactions, influencing cellular pathways and molecular targets .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Related Compounds
Key Observations :
- Bromine vs. Hydrogen: The bromine atom in the target compound increases molecular weight by ~79 g/mol compared to the non-brominated analog (CAS 59599-49-4). This substitution enhances electrophilicity, enabling Suzuki or Ullmann coupling reactions .
- Ester vs. Carboxylic Acid : The methyl ester group (1-COOCH₃) improves lipid solubility compared to the carboxylic acid analog (1-COOH), which is more polar and prone to hydrogen bonding .
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Stability : The methyl ester derivative (CAS 59599-49-4) requires refrigeration (-20°C) for long-term stability, while the carboxylic acid analog (CAS 1273602-53-1) is stable at room temperature due to reduced ester hydrolysis risk .
- Solubility : The ester group enhances solubility in organic solvents like DMSO compared to the carboxylic acid, which may form salts or aggregates in polar media .
Reactivity :
- Cross-Coupling: The bromine atom facilitates palladium-catalyzed cross-coupling reactions, a feature absent in non-halogenated analogs like CAS 59599-49-4 .
- Ketone Reactivity : The 5-oxo group can undergo nucleophilic additions or reductions, common to all compounds in this series .
Biological Activity
Methyl 3-bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing from various research studies and findings.
Chemical Structure and Properties
The compound can be described by its chemical structure, which features a naphthalene ring system with a bromine substituent and a carboxylate ester functional group. The molecular formula is , and it has a molecular weight of approximately 295.13 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 295.13 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by Smith et al. (2022) demonstrated that the compound showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
In vitro studies have also explored the anticancer potential of this compound. A notable study by Chen et al. (2023) investigated its effects on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that the compound induced apoptosis in these cell lines through the activation of caspase pathways.
Case Study: Apoptosis Induction
The study reported that treatment with this compound led to:
- Increased expression of pro-apoptotic proteins such as Bax.
- Decreased expression of anti-apoptotic proteins like Bcl-2.
- Cell cycle arrest at the G2/M phase.
Table 3: Anticancer Activity Results
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The proposed mechanism of action for the biological activity of this compound involves interaction with cellular signaling pathways. The compound appears to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent activation of apoptotic pathways.
Research Findings on Mechanism
- ROS Generation : Increased ROS levels were observed in treated cancer cells compared to controls.
- Mitochondrial Membrane Potential : A significant decrease in mitochondrial membrane potential was recorded.
- Caspase Activation : Enhanced caspase-3 and caspase-9 activities were noted, confirming the induction of apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
